(R)-1-ethyl-5-methylpiperazin-2-one

Chiral Chromatography Asymmetric Synthesis Physicochemical Profiling

Researchers requiring enantiopure piperazinone building blocks often face stereochemical ambiguity and supply inconsistency. (R)-1-Ethyl-5-methylpiperazin-2-one (CAS 1068149-98-3) resolves this with its defined (R)-configuration, distinct chromatographic profile, and controlled physicochemical parameters. • Single (R)-enantiomer; logP -0.63, pKa 6.487 - optimal for CNS drug design and fragment-based discovery. • Enables Pd-catalyzed decarboxylative allylic alkylation; suitable as chiral HPLC/SFC standard for enantiomeric excess determination. • Supplied at 95% purity; stored at 2-8°C and shipped under controlled conditions to preserve stereochemical integrity.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1068149-98-3
Cat. No. B1417954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-ethyl-5-methylpiperazin-2-one
CAS1068149-98-3
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCN1CC(NCC1=O)C
InChIInChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyHKAYDMPIWDDERB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Ethyl-5-methylpiperazin-2-one (CAS 1068149-98-3): A Defined Chiral Piperazinone Scaffold for Enantioselective Synthesis


(R)-1-Ethyl-5-methylpiperazin-2-one (CAS 1068149-98-3) is a chiral piperazin-2-one derivative featuring a single stereocenter at the C5 position, an ethyl substituent at N1, and a methyl group at C5 . It belongs to the class of substituted piperazinones, which are widely recognized as versatile building blocks in medicinal chemistry and asymmetric synthesis . The compound is a solid at room temperature, with a molecular weight of 142.20 g/mol, a logP of -0.63, and a pKa of 6.487 [1]. Its well-defined (R)-configuration and functional group arrangement confer distinct physicochemical properties and stereochemical fidelity, which are critical for the construction of enantiomerically pure advanced intermediates and drug candidates .

The Consequence of (R)-1-Ethyl-5-methylpiperazin-2-one Substitution: Chiral Purity, Solubility, and Synthetic Efficiency


Substituting (R)-1-ethyl-5-methylpiperazin-2-one with a different piperazinone—such as its (S)-enantiomer, a different N-alkyl analog, or a non-chiral variant—is not a trivial exchange due to significant differences in lipophilicity (logP), hydrogen-bonding capacity (pKa), and, critically, stereochemical configuration [1]. These parameters directly impact synthetic outcomes in asymmetric reactions, the physicochemical properties of the final drug candidate, and the reproducibility of lead optimization campaigns [2]. For instance, the (S)-enantiomer exhibits a markedly different logP value (0.0933) compared to the (R)-isomer (-0.63), a difference that would alter membrane permeability and solubility [3]. Using a non-chiral or racemic mixture can lead to mixtures of diastereomers downstream, complicating purification and potentially compromising biological activity [2]. The specific evidence detailed in Section 3 quantifies why this compound's unique combination of chiral center, substitution pattern, and physicochemical properties cannot be assumed from class-level generalizations.

Quantitative Differentiation of (R)-1-Ethyl-5-methylpiperazin-2-one Against Key Comparators


Chiral Differentiation: (R)- vs. (S)-Enantiomer Lipophilicity and Hydrogen-Bonding Capacity

The (R)-enantiomer (CAS 1068149-98-3) demonstrates a logP of -0.63, compared to a logP of 0.0933 for its (S)-counterpart (CAS 869901-78-0), representing a >0.7 log unit difference in lipophilicity [1]. Furthermore, the (R)-enantiomer's pKa is 6.487 [2], indicating distinct hydrogen-bonding and protonation behavior relative to the (S)-enantiomer (pKa not reported). These differences directly impact the compound's behavior in aqueous assays, its ability to cross biological membranes, and its potential for forming salts.

Chiral Chromatography Asymmetric Synthesis Physicochemical Profiling

N1-Substituent Impact on Lipophilicity: Ethyl vs. Hydrogen at N1 Position

The presence of an ethyl group at the N1 position in (R)-1-ethyl-5-methylpiperazin-2-one (logP = -0.63) [1] drastically increases lipophilicity compared to the unsubstituted analog, 5-methylpiperazin-2-one, which has a reported logP of approximately -0.91 to -0.70 . This represents an increase of roughly 0.2-0.3 log units, a change that can significantly enhance membrane permeability and alter the compound's overall drug-likeness profile in medicinal chemistry campaigns.

Lipophilicity Structure-Activity Relationship Piperazinone Core

Regioisomeric Differentiation: 1-Ethyl-5-methyl vs. 5-Ethyl-1-methyl Substitution

The regioisomer (R)-5-ethyl-1-methylpiperazin-2-one (CAS 1000577-07-0) exhibits a logP of 0.0933 , compared to -0.63 for (R)-1-ethyl-5-methylpiperazin-2-one [1]. This represents a difference of approximately 0.72 log units. Additionally, the boiling point of the 1-ethyl-5-methyl regioisomer is 259°C , while the boiling point for the 5-ethyl-1-methyl isomer is not consistently reported but is predicted to be in a similar range. The significant difference in lipophilicity underscores that the position of the ethyl and methyl substituents on the piperazinone ring is not interchangeable and leads to distinct physicochemical properties.

Regioisomerism Physicochemical Properties Piperazinone Scaffold

Procurement-Driven Applications for (R)-1-Ethyl-5-methylpiperazin-2-one


Enantioselective Synthesis of Gem-Disubstituted Piperazines for Fragment-Based Drug Discovery

As a chiral building block, (R)-1-ethyl-5-methylpiperazin-2-one is well-suited for the synthesis of gem-disubstituted piperazines via established methodologies such as palladium-catalyzed decarboxylative allylic alkylation [1]. Its defined (R)-stereocenter and substitution pattern enable the creation of complex, three-dimensional fragments with high enantiopurity, a key requirement for modern fragment-based drug discovery programs seeking to improve binding affinity and target specificity [1].

Construction of Conformationally Restricted Peptidomimetics

This compound serves as a privileged scaffold for the synthesis of conformationally restricted peptidomimetics [2]. The combination of its chiral center and N1-ethyl substitution provides a defined, predictable spatial arrangement that can mimic the secondary structure of peptides, enabling the rational design of enzyme inhibitors or receptor ligands with improved metabolic stability and selectivity [2].

Development of Novel Ligands for Central Nervous System (CNS) Targets

With a pKa of 6.487 and a moderate logP of -0.63 [3], (R)-1-ethyl-5-methylpiperazin-2-one exhibits physicochemical properties (specifically, a low pKa and moderate lipophilicity) that are favorable for CNS drug design. Its chiral integrity and functional group arrangement allow it to be incorporated into advanced intermediates targeting neurological disorders, where precise control over stereochemistry and physicochemical parameters is critical for achieving desired target engagement and minimizing off-target effects [3].

Chiral Standard for Analytical Method Development and Enantiopurity Determination

The compound's well-defined (R)-configuration and unique chromatographic properties, arising from its specific substitution pattern (logP = -0.63) [3], make it a suitable candidate for use as a chiral standard or a derivatization reagent in analytical chemistry applications . Its distinct retention time and spectral characteristics can aid in the development of HPLC or SFC methods for the determination of enantiomeric excess and the quantification of chiral impurities in pharmaceutical process development and quality control .

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